Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate
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Overview
Description
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be chlorinated and further reacted with ethyl carbamate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigated for migraine treatment.
Ralimetinib: Investigated for cancer and Proteus syndrome treatment.
Miransertib: Investigated for Proteus syndrome treatment.
These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this scaffold in drug discovery.
Biological Activity
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate, a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a chloro substituent and an ethyl carbamate moiety, contribute to its diverse pharmacological properties.
- Molecular Formula : C9H9ClN4O2
- Molecular Weight : 240.64 g/mol
- CAS Number : 37436-94-5
- IUPAC Name : Ethyl N-(7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate
Synthesis and Preparation
The synthesis of this compound typically involves multi-step processes that include constructing the imidazo[4,5-b]pyridine core followed by functionalization. Common synthetic routes include:
- Michael Addition : Involves the addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives.
- Intramolecular Cyclization : Forms the imidazo[4,5-b]pyridine core from the initial products.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with specific molecular targets. Notably, it has shown potential in:
- Anticancer Activity : The compound may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
- Enzyme Inhibition : The compound is known to inhibit specific enzymes that play critical roles in disease mechanisms.
The mechanism of action of this compound primarily involves:
- Binding Affinity : Interaction with target proteins through hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : Competitive inhibition of enzymes such as kinases and phosphatases that are crucial for cellular signaling.
Comparative Analysis with Similar Compounds
A comparison with other compounds in the imidazo[4,5-b]pyridine family highlights the unique aspects of this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Chloro substituent; ethyl carbamate | Potential anticancer activity |
7-Chloroimidazo[4,5-b]pyridine | No carbamate group; simpler structure | Basic scaffold for further modifications |
Ethyl (6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Different substitution pattern | May have differing solubility and reactivity |
Ethyl (2-aminoimidazo[1,2-a]pyridine | Amino group instead of chloro | Potentially different biological interactions |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines through kinase inhibition pathways.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Enzyme Interaction Studies : Research utilizing surface plasmon resonance indicated strong binding affinity between the compound and targeted enzymes involved in cancer progression.
Properties
Molecular Formula |
C9H9ClN4O2 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl N-(7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4,7H,2H2,1H3,(H,11,12,13,14,15) |
InChI Key |
VHQOIAOYVMMVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=NC2C(=C1)Cl |
Origin of Product |
United States |
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